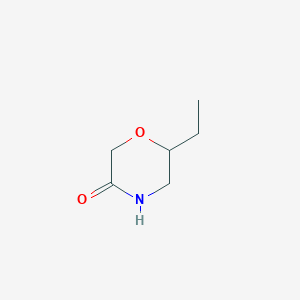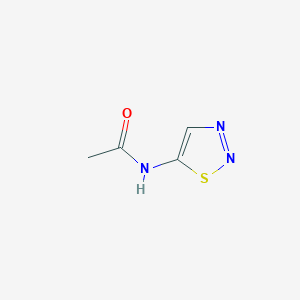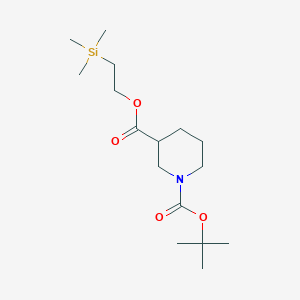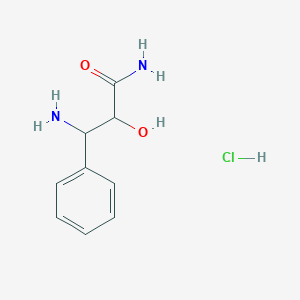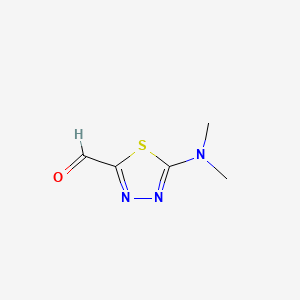
5-(Dimethylamino)-1,3,4-thiadiazole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Dimethylamino)-1,3,4-thiadiazole-2-carbaldehyde is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a dimethylamino group and a formyl group attached to the thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-1,3,4-thiadiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dimethylamine with a suitable thiadiazole precursor in the presence of a formylating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient synthetic routes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of green chemistry principles, such as solvent-free reactions and catalytic processes, is also explored to minimize environmental impact.
化学反应分析
Types of Reactions
5-(Dimethylamino)-1,3,4-thiadiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 5-(Dimethylamino)-1,3,4-thiadiazole-2-carboxylic acid.
Reduction: 5-(Dimethylamino)-1,3,4-thiadiazole-2-methanol.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
科学研究应用
5-(Dimethylamino)-1,3,4-thiadiazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 5-(Dimethylamino)-1,3,4-thiadiazole-2-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, while the thiadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
5-(Dimethylamino)-1,3,4-thiadiazole-2-methanol: Similar structure but with a hydroxyl group instead of a formyl group.
5-(Dimethylamino)-1,3,4-thiadiazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
4,5-Bis(dimethylamino)-1,3,4-thiadiazole: Contains two dimethylamino groups on the thiadiazole ring.
Uniqueness
5-(Dimethylamino)-1,3,4-thiadiazole-2-carbaldehyde is unique due to the presence of both a dimethylamino group and a formyl group on the thiadiazole ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
属性
分子式 |
C5H7N3OS |
|---|---|
分子量 |
157.20 g/mol |
IUPAC 名称 |
5-(dimethylamino)-1,3,4-thiadiazole-2-carbaldehyde |
InChI |
InChI=1S/C5H7N3OS/c1-8(2)5-7-6-4(3-9)10-5/h3H,1-2H3 |
InChI 键 |
HOHIAXSSIPUZHF-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NN=C(S1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


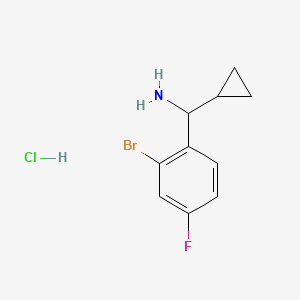
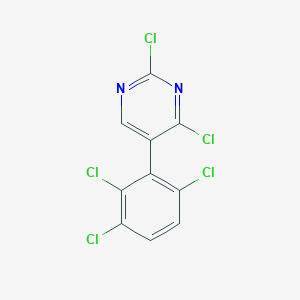

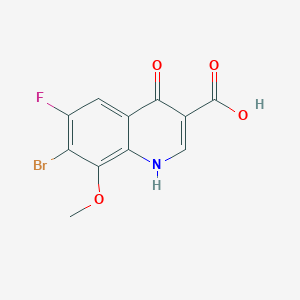
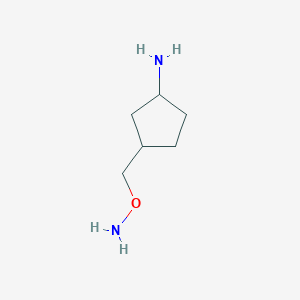
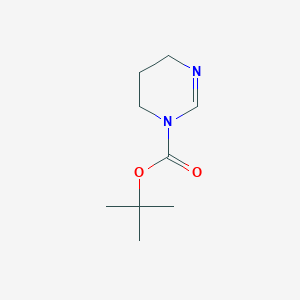
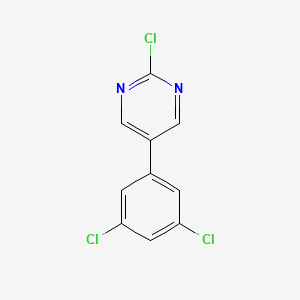
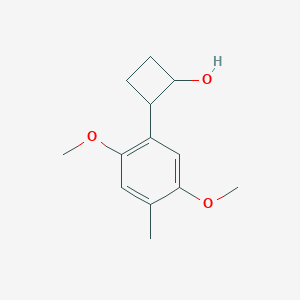
![(8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N'-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide](/img/structure/B13096415.png)
